molecular formula C19H21ClO2 B14736298 2-Benzyl-2-(4-chlorophenyl)hexanoic acid CAS No. 2955-47-7

2-Benzyl-2-(4-chlorophenyl)hexanoic acid

Katalognummer: B14736298
CAS-Nummer: 2955-47-7
Molekulargewicht: 316.8 g/mol
InChI-Schlüssel: DXUBWNXUFPOUSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2-(4-chlorophenyl)hexanoic acid is an organic compound with the molecular formula C19H21ClO2 and a molecular weight of 316.82 g/mol . It is characterized by a benzyl group and a 4-chlorophenyl group attached to a hexanoic acid backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid typically involves the reaction of benzyl chloride with 4-chlorobenzyl cyanide, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like toluene or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include the use of automated reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-(4-chlorophenyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2-(4-chlorophenyl)hexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-(4-chlorophenyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-2-(4-fluorophenyl)hexanoic acid
  • 2-Benzyl-2-(4-bromophenyl)hexanoic acid
  • 2-Benzyl-2-(4-methylphenyl)hexanoic acid

Uniqueness

2-Benzyl-2-(4-chlorophenyl)hexanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

2955-47-7

Molekularformel

C19H21ClO2

Molekulargewicht

316.8 g/mol

IUPAC-Name

2-benzyl-2-(4-chlorophenyl)hexanoic acid

InChI

InChI=1S/C19H21ClO2/c1-2-3-13-19(18(21)22,14-15-7-5-4-6-8-15)16-9-11-17(20)12-10-16/h4-12H,2-3,13-14H2,1H3,(H,21,22)

InChI-Schlüssel

DXUBWNXUFPOUSV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.